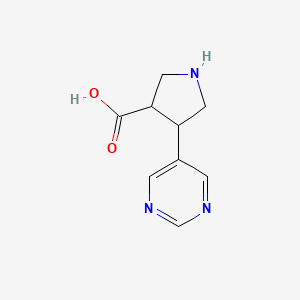
4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidine ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of pyrimidine derivatives with pyrrolidine precursors. One common method includes the reaction of 5-bromopyrimidine with pyrrolidine-3-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine compounds, and various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant molecules.
Mécanisme D'action
The mechanism of action of 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the functional groups attached.
Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine share the pyrimidine ring but have different substituents.
Uniqueness
4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrimidine and pyrrolidine rings with a carboxylic acid group, which imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
4-pyrimidin-5-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)8-4-10-3-7(8)6-1-11-5-12-2-6/h1-2,5,7-8,10H,3-4H2,(H,13,14) |
Clé InChI |
MDWZMCYYKPGWSW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)C(=O)O)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


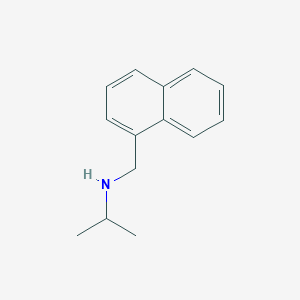
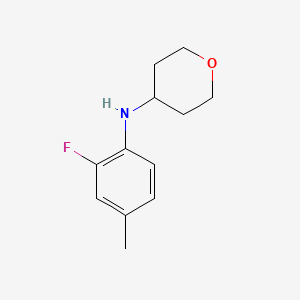

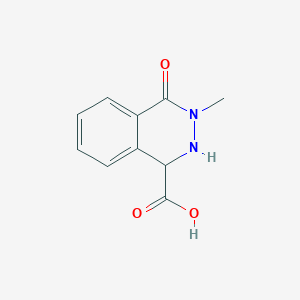
![{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol](/img/structure/B13241891.png)
![2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13241896.png)
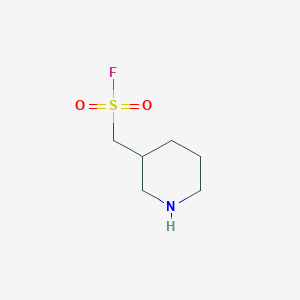
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B13241907.png)
amine](/img/structure/B13241911.png)
![1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B13241919.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)


